molecular formula C15H15ClN2O3 B6505704 N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide CAS No. 1428372-38-6

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide

Cat. No.: B6505704
CAS No.: 1428372-38-6
M. Wt: 306.74 g/mol
InChI Key: ZQQYASJXZISWEW-UHFFFAOYSA-N
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Description

N'-(3-Chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is a bis-amide compound featuring two distinct aromatic substituents: a 3-chloro-2-methylphenyl group and a furan-3-yl ethyl moiety. Its structure combines a chloro-substituted benzene ring and a heterocyclic furan system, linked via ethanediamide bonds. Chloroaromatic and furan-containing groups are commonly associated with antibacterial, cytotoxic, and pesticidal activities .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-10-12(16)3-2-4-13(10)18-15(20)14(19)17-7-5-11-6-8-21-9-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQYASJXZISWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is a compound with the molecular formula C15H15ClN2O3C_{15}H_{15}ClN_2O_3 and a molecular weight of 306.74 g/mol. This compound has garnered attention in various research fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features a chloro-substituted aromatic ring and a furan moiety linked through an ethyl chain, contributing to its unique chemical properties. The structural formula can be represented as follows:

InChI InChI 1S C15H15ClN2O3 c1 10 12 16 3 2 4 13 10 18 15 20 14 19 17 7 5 11 6 8 21 9 11 h2 4 6 8 9H 5 7H2 1H3 H 17 19 H 18 20 \text{InChI InChI 1S C15H15ClN2O3 c1 10 12 16 3 2 4 13 10 18 15 20 14 19 17 7 5 11 6 8 21 9 11 h2 4 6 8 9H 5 7H2 1H3 H 17 19 H 18 20 }

Antitumor Properties

Research indicates that compounds similar to this compound may exhibit significant antitumor activity. For instance, studies on related benzothiazole derivatives have shown that they can induce DNA damage and cell cycle arrest in cancer cells through mechanisms involving the aryl hydrocarbon receptor (AhR) signaling pathway . The ability of these compounds to activate cytochrome P450 enzymes suggests a potential for metabolic activation leading to cytotoxic effects.

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to form DNA adducts, leading to cytotoxicity.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been documented, suggesting that this compound may inhibit cancer cell proliferation.
  • Enzyme Modulation : Activation or inhibition of specific cytochrome P450 enzymes could influence the metabolism of xenobiotics and endogenous compounds.

Research Findings

Recent studies have explored various aspects of the biological activity of compounds related to this compound:

StudyFindings
Kashiyama et al. (1999)Identified the role of CYP1A1 in the antitumor activity of benzothiazole derivatives.
Chua et al. (2000)Demonstrated that AhR signaling is crucial for cytotoxicity in MCF-7 breast cancer cells.
Loaiza-Pérez et al. (2002)Confirmed the formation of DNA adducts following treatment with similar compounds, linking it to cell death pathways.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a laboratory setting, this compound was tested against various cancer cell lines. The results indicated dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.

Case Study 2: Mechanistic Studies

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Key Structural Features of the Target Compound :
  • Ethanediamide backbone : Facilitates hydrogen bonding and molecular recognition.
  • 2-(Furan-3-yl)ethyl moiety : Introduces a planar, electron-rich heterocycle, which may influence redox properties or π-π stacking interactions.
Comparison with Analogues :
Compound Name / ID Key Substituents/Modifications Reported Activity/Use Reference ID
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuran, cyclopropane carboxamide Pesticide (fungicide)
Foroumadi et al.'s 7-piperazinyl-quinolones 2-(Furan-3-yl)ethyl, piperazine, quinolone core Antibacterial agents
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, naphthyl, propanamide Synthetic intermediate (no explicit activity)
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide Chloro-fluorophenyl, indole, dimethylamino ethyl ethanediamide Not specified (structural analog)
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide ring Monomer for polyimide synthesis

Functional Group Impact on Bioactivity

  • Chloroaromatic Groups: The 3-chloro-2-methylphenyl group in the target compound resembles the 3-chlorophenyl moiety in cyprofuram, a fungicide . Chlorine atoms enhance electronegativity and membrane permeability, critical for pesticidal activity. In Foroumadi’s quinolones, the 2-(furan-3-yl)ethyl group contributes to antibacterial efficacy by improving solubility and target binding .
  • Furan Systems :

    • The furan-3-yl ethyl substituent is structurally analogous to tetrahydrofuran in cyprofuram and furan derivatives in Foroumadi’s work. Furan rings participate in hydrogen bonding and π-orbital interactions, influencing both pesticidal and antibacterial mechanisms .

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